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molecular formula C13H23N3O2 B8476263 tert-Butyl 1-(2-cyanoethyl)piperidin-4-ylcarbamate

tert-Butyl 1-(2-cyanoethyl)piperidin-4-ylcarbamate

Cat. No. B8476263
M. Wt: 253.34 g/mol
InChI Key: WKAZQNRXLFFUFT-UHFFFAOYSA-N
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Patent
US07723333B2

Procedure details

3-Bromopropionitril (0.74 g, 5.49 mmol) was added to a solution of tert-butyl piperidin-4-ylcarbamate (1.00 g, 4.99 mmol) and TEA (0.56 g, 5.49 mmol) in MeCN (15 mL), and the mixture was heated at 60° C. for 5 h and then evaporated. The residue was purified by silica gel column chromatography (Horizons Biotage) using a 40:60 and then 15:85-10:90 mixture of heptane and EtOAc as eluant, to give the title compound (0.40 g, 32%). 1H NMR (500 MHz, CDCl3): δ 4.44 (br s, 1H), 3.54-3.42 (br m, 1H), 2.88-2.79 (m 2H), 2.69 (t, 2H), 2.51 (t 2H), 2.24-2.16 (m, 2H), 1.99-1.92 (m 2H), 1.47 (s 9H), 1.49-1.41 (m 2H); 13C NMR (125 MHz, CDCl3): δ 155.4, 119.0, 53.6, 52.2, 47.7, 32.7, 28.6, 16.4.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]#[N:5].[NH:6]1[CH2:11][CH2:10][CH:9]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:8][CH2:7]1>CC#N>[C:4]([CH2:3][CH2:2][N:6]1[CH2:7][CH2:8][CH:9]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:16])([CH3:18])[CH3:17])[CH2:10][CH2:11]1)#[N:5]

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
BrCCC#N
Name
Quantity
1 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
TEA
Quantity
0.56 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (Horizons Biotage)
ADDITION
Type
ADDITION
Details
15:85-10:90 mixture of heptane and EtOAc as eluant

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCN1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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